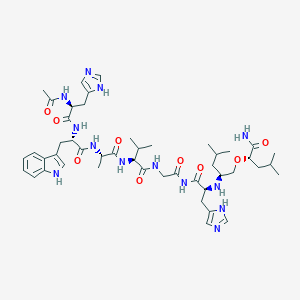

Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gastrin releasing peptide (GRP) is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in the regulation of various physiological functions such as food intake, gastrointestinal motility, and hormone secretion. The synthetic analog of GRP, N-acetyl-leu(26)-psi(CH2O)leu(27)-GRP(20-27), has been extensively studied due to its potential therapeutic applications in various diseases.

Mecanismo De Acción

N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) binds to the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor, which is a G protein-coupled receptor. The binding of the peptide to the receptor activates the G protein, which in turn activates various intracellular signaling pathways. The activation of these pathways leads to various physiological effects such as smooth muscle contraction, hormone secretion, and cell proliferation.

Biochemical and Physiological Effects:

N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has various biochemical and physiological effects. It stimulates the release of gastrin, a hormone that regulates gastric acid secretion. It also stimulates the release of growth hormone-releasing hormone (GHRH), which regulates the secretion of growth hormone. In addition, N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has been shown to have potent smooth muscle contractile activity, which makes it a potential therapeutic agent for various smooth muscle-related disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has several advantages for lab experiments. It has high stability in vitro, which makes it suitable for long-term storage and handling. It also has high affinity and specificity for the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor, which makes it a useful tool for studying the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor and its signaling pathways. However, one limitation of using N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) in lab experiments is its relatively high cost compared to other peptides.

Direcciones Futuras

There are several future directions for the study of N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27). One potential direction is to develop N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) as a therapeutic agent for various smooth muscle-related disorders such as asthma and irritable bowel syndrome. Another direction is to develop N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) as an imaging agent for cancer diagnosis. Furthermore, the study of the Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptor and its signaling pathways may lead to the development of novel therapeutic targets for various diseases.

Métodos De Síntesis

N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) is synthesized using solid-phase peptide synthesis (SPPS) method. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After completion of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Aplicaciones Científicas De Investigación

N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has been used in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, obesity, and neurological disorders. Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)- receptors are overexpressed in various types of cancer, including breast, prostate, and lung cancers. Therefore, N-acetyl-leu(26)-psi(CH2O)leu(27)-Gastrin releasing peptide (20-27), N-acetyl-leu(26)-psi(CH2O)leu(27)-(20-27) has been studied as a potential imaging agent for cancer diagnosis.

Propiedades

Número CAS |

125185-94-6 |

|---|---|

Fórmula molecular |

C47H69N13O9 |

Peso molecular |

960.1 g/mol |

Nombre IUPAC |

(2S)-2-[(2S)-2-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylpentoxy]-4-methylpentanamide |

InChI |

InChI=1S/C47H69N13O9/c1-25(2)13-33(22-69-39(42(48)63)14-26(3)4)57-38(17-32-20-50-24-54-32)46(67)59-40(62)21-52-47(68)41(27(5)6)60-43(64)28(7)55-44(65)36(15-30-18-51-35-12-10-9-11-34(30)35)58-45(66)37(56-29(8)61)16-31-19-49-23-53-31/h9-12,18-20,23-28,33,36-39,41,51,57H,13-17,21-22H2,1-8H3,(H2,48,63)(H,49,53)(H,50,54)(H,52,68)(H,55,65)(H,56,61)(H,58,66)(H,60,64)(H,59,62,67)/t28-,33-,36-,37-,38-,39-,41-/m0/s1 |

Clave InChI |

IEDVWKRAEARLLP-NCKUFQAVSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CO[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |

SMILES |

CC(C)CC(COC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |

SMILES canónico |

CC(C)CC(COC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |

Otros números CAS |

125185-94-6 |

Sinónimos |

gastrin releasing peptide (20-27), N-acetyl-26-leucyl-psi(CH2O)27-leucyl-gastrin releasing peptide gastrin releasing peptide (20-27), N-acetyl-Leu(26)-psi(CH2O)Leu(27)- LSL-GRP N-acetyl-Leu(26)-psi(CH2O)Leu(27)-gastrin relasing peptide (20-27) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)

![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)